PROTAC GPX4 degrader-1

Ferroptosis PROTAC GPX4

PROTAC GPX4 degrader-1 (also designated DC-2) is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of glutathione peroxidase 4 (GPX4). It functions by recruiting the CRBN E3 ubiquitin ligase to GPX4, leading to its ubiquitination and subsequent proteasomal degradation.

Molecular Formula C50H57ClN10O10
Molecular Weight 993.5 g/mol
Cat. No. B12397088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC GPX4 degrader-1
Molecular FormulaC50H57ClN10O10
Molecular Weight993.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)CN5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=C(C=C9)Cl)[N+](=O)[O-]
InChIInChI=1S/C50H57ClN10O10/c1-32-45(61(68)69)44(54-71-32)50(67)59-28-26-58(27-29-59)46(34-6-10-36(51)11-7-34)35-8-12-37(13-9-35)70-31-42(63)57-20-16-33(17-21-57)30-56-24-22-55(23-25-56)19-3-18-52-39-5-2-4-38-43(39)49(66)60(48(38)65)40-14-15-41(62)53-47(40)64/h2,4-13,33,40,46,52H,3,14-31H2,1H3,(H,53,62,64)
InChIKeyHMSNFNLFZRKDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC GPX4 degrader-1: A Potent and Selective GPX4 Degrader for Ferroptosis Research


PROTAC GPX4 degrader-1 (also designated DC-2) is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of glutathione peroxidase 4 (GPX4) [1]. It functions by recruiting the CRBN E3 ubiquitin ligase to GPX4, leading to its ubiquitination and subsequent proteasomal degradation. This compound was developed as part of a series of ML210-based degraders, with DC-2 identified as the most potent degrader in the series, exhibiting a DC50 of 0.03 μM in HT1080 cells .

Why Generic GPX4 PROTAC Substitution is Inadvisable: Evidence for PROTAC GPX4 degrader-1 Selection


GPX4 PROTAC degraders are not interchangeable. Their degradation potency (DC50) can vary by over 50-fold due to differences in warhead chemistry, E3 ligase recruitment, and linker composition. For instance, the DC50 of PROTAC GPX4 degrader-2 is 1.68 μM, while degrader-4 achieves 5.32 nM [1]. The specific recruitment of CRBN by PROTAC GPX4 degrader-1 yields a DC50 of 0.03 μM, which is 10.5-fold more potent than the cIAP-recruiting degrader-2. Furthermore, degradation mechanisms differ: some degraders rely solely on the proteasome, while others like ZX703 engage both proteasomal and autophagy-lysosomal pathways, potentially altering cellular response profiles [2].

PROTAC GPX4 degrader-1: A Quantitative Evidence Guide for Scientific Procurement


DC50 Comparison: PROTAC GPX4 degrader-1 vs. ZX703 in HT1080 Cells

PROTAC GPX4 degrader-1 exhibits a DC50 of 0.03 μM in HT1080 cells , which is 4.5-fold more potent than the ML210-based degrader ZX703 (DC50 = 0.135 μM in the same cell line) . This difference in degradation potency can impact the concentration required for effective GPX4 depletion in cellular assays.

Ferroptosis PROTAC GPX4 DC50

DC50 Comparison: PROTAC GPX4 degrader-1 vs. PROTAC GPX4 degrader-2 in HT1080 Cells

PROTAC GPX4 degrader-1 demonstrates a DC50 of 0.03 μM in HT1080 cells , which is 56-fold more potent than PROTAC GPX4 degrader-2 (compound 18a), which has a reported DC50 of 1.68 μM in the same cell line after 48 hours [1]. This significant difference highlights the impact of E3 ligase choice (CRBN vs. cIAP) on degradation efficiency.

Ferroptosis PROTAC GPX4 DC50

DC50 Comparison: PROTAC GPX4 degrader-1 vs. GDCNF-11 in HT-1080 Cells

PROTAC GPX4 degrader-1 exhibits a DC50 of 0.03 μM in HT1080 cells , which is 2.7-fold more potent than GDCNF-11, an HSP90-interactome mediated PROTAC (HIM-PROTAC), which has a DC50 of 0.08 μM in HT-1080 cells . This indicates that the CRBN-recruiting mechanism of PROTAC GPX4 degrader-1 may offer a kinetic advantage over chaperone-mediated degradation.

Ferroptosis PROTAC GPX4 DC50 HSP90

Ferroptosis Selectivity: PROTAC GPX4 degrader-1 vs. GPX4 Inhibitor ML210

While PROTAC GPX4 degrader-1 was derived from the GPX4 inhibitor ML210, the original publication highlights that the degrader DC-2 induces ferroptosis more effectively than ML210 [1]. Another related degrader, GDCNF-11, was shown to have a 15-fold greater ferroptosis selectivity compared to the GPX4 inhibitor ML162 [2]. This class-level evidence supports that PROTAC-mediated degradation offers a superior mechanism for inducing ferroptosis compared to catalytic inhibition alone.

Ferroptosis PROTAC GPX4 Selectivity

Recommended Research Applications for PROTAC GPX4 degrader-1 Based on Quantitative Evidence


Potent and Rapid GPX4 Depletion in HT1080 Fibrosarcoma Models

Due to its low DC50 of 0.03 μM in HT1080 cells, PROTAC GPX4 degrader-1 is ideally suited for experiments requiring potent and rapid GPX4 protein degradation. This includes studies investigating the immediate downstream effects of GPX4 loss on lipid peroxidation and ferroptosis induction. Its high potency minimizes the compound concentration needed, reducing the likelihood of off-target effects associated with higher doses .

Investigating CRBN-Mediated GPX4 Degradation Pathways

As a CRBN-recruiting PROTAC, this compound is a valuable tool for dissecting the specific role of the CRBN E3 ligase in GPX4 turnover. Researchers can use it to compare the efficiency and kinetics of CRBN-mediated degradation against other E3 ligase systems (e.g., VHL, cIAP) or chaperone-mediated degradation (e.g., HIM-PROTACs like GDCNF-11) .

Comparative Studies of PROTAC vs. Inhibitor Mechanisms in Ferroptosis

PROTAC GPX4 degrader-1, based on the ML210 warhead, provides a direct tool for head-to-head comparisons between GPX4 degradation and GPX4 inhibition. Such studies are critical for understanding the functional consequences of removing the entire GPX4 protein versus merely blocking its enzymatic activity, which has implications for overcoming resistance mechanisms in cancer [1].

Technical Documentation Hub

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